molecular formula C13H15F2NO B6239634 2,2-difluoro-N-phenylcyclohexane-1-carboxamide CAS No. 2648956-21-0

2,2-difluoro-N-phenylcyclohexane-1-carboxamide

Cat. No.: B6239634
CAS No.: 2648956-21-0
M. Wt: 239.3
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Description

2,2-difluoro-N-phenylcyclohexane-1-carboxamide: is a chemical compound with the molecular formula C13H15F2NO and a molecular weight of 239.26 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the cyclohexane ring and a phenyl group attached to the carboxamide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-N-phenylcyclohexane-1-carboxamide typically involves the reaction of cyclohexanone with phenylamine in the presence of a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,2-difluoro-N-phenylcyclohexane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2,2-difluoro-N-phenylcyclohexane-1-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in the design of fluorinated analogs of biologically active compounds .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in drug development .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 2,2-difluoro-N-phenylcyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 2,2-difluoro-N-methylcyclohexane-1-carboxamide
  • 2,2-difluoro-N-ethylcyclohexane-1-carboxamide
  • 2,2-difluoro-N-propylcyclohexane-1-carboxamide

Comparison: Compared to these similar compounds, 2,2-difluoro-N-phenylcyclohexane-1-carboxamide is unique due to the presence of the phenyl group, which can significantly influence its chemical and biological properties. The phenyl group can enhance the compound’s lipophilicity, stability, and potential interactions with biological targets.

Properties

CAS No.

2648956-21-0

Molecular Formula

C13H15F2NO

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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